molecular formula C25H21ClFN3O2S B2423516 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 887223-54-3

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2423516
CAS No.: 887223-54-3
M. Wt: 481.97
InChI Key: AGOJMZZALHFOPC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core substituted with a chloro group, a fluorophenyl piperazine moiety, and a phenylsulfonyl group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJMZZALHFOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for the piperazine protons (δ 3.30 ppm, multiplet) and quinoline aromatic protons (δ 7.10–8.80 ppm).
  • ¹³C NMR : Resonances for the sulfonyl carbon (δ 172.9 ppm) and fluorophenyl carbons (δ 115–160 ppm).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for the final compound (C₂₅H₂₁ClFN₃O₂S) appears at m/z 482.06350 [M+H]⁺, consistent with theoretical calculations.

Challenges and Optimization Strategies

Competing Reactions

During sulfonylation, over-reaction at the 6-chloro position is mitigated by using sterically hindered bases like DIPEA, which favor sulfonamide formation over displacement.

Yield Enhancement

  • Catalytic Additives : Adding catalytic tetrabutylammonium bromide (TBAB) improves SNAr efficiency, increasing yields by 10–15%.
  • Microwave Assistance : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C).

Industrial-Scale Considerations

For large-scale production, cost-effective solvents (e.g., toluene instead of acetonitrile) and recyclable catalysts (e.g., polymer-supported bases) are prioritized. A patent highlights the use of continuous flow reactors to achieve a 5 kg/batch output with 82% yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the chloro or sulfonyl groups, resulting in the formation of corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety may interact with various receptors and enzymes, modulating their activity. The phenylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics that also feature a quinoline structure.

    Sulfonylureas: Compounds with a sulfonyl group, used as antidiabetic agents.

Uniqueness

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the chloro, fluorophenyl piperazine, and phenylsulfonyl groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.

Biological Activity

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Quinoline derivative
  • Substituents :
    • Benzenesulfonyl group
    • Chlorine atom at position 6
    • Piperazine moiety with a fluorophenyl substituent

This unique combination of functional groups is believed to contribute to the compound's biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including our compound of interest, exhibit significant anticancer properties. For instance, a related study demonstrated that similar piperazine-substituted quinolines showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (μM) Standard Drug Standard Drug IC50 (μM)
MCF-76.502Doxorubicin6.774
PC311.751Doxorubicin7.731

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with tumor growth and metastasis. Notably, it has been suggested that the compound may act as an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR-II), which plays a critical role in angiogenesis within tumors. In vitro studies revealed an IC50 of 1.38 μM for VEGFR-II inhibition, indicating potent activity .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have also been evaluated for their antimicrobial activities. Some studies have reported that compounds with similar structural features possess significant antibacterial and antifungal properties. For instance, a series of synthesized compounds demonstrated effectiveness against various microbial strains, showcasing their potential as therapeutic agents in infectious diseases .

Case Studies

  • Study on Anticancer Activity :
    A study focused on the synthesis and evaluation of several quinoline-based compounds highlighted the promising cytotoxic effects of piperazine derivatives against MCF-7 and PC3 cells. The results confirmed that structural modifications could enhance biological activity, suggesting avenues for further development .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial efficacy of related quinoline derivatives against common pathogens. The findings indicated that these compounds exhibited substantial inhibitory effects on bacterial growth, supporting their potential use in treating infections .

Q & A

Basic: What are the optimal synthetic routes for 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinoline cores. A common approach includes:

  • Step 1: Chlorination at the 6-position of the quinoline scaffold using POCl₃ or SOCl₂ under reflux conditions .
  • Step 2: Introduction of the benzenesulfonyl group via nucleophilic aromatic substitution (SNAr) at the 3-position using benzenesulfonyl chloride in the presence of a base like K₂CO₃ .
  • Step 3: Piperazine coupling at the 4-position. A Buchwald-Hartwig amination or Ullmann coupling is employed, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to couple 4-(2-fluorophenyl)piperazine with the chloroquinoline intermediate .
    Critical Parameters:
  • Reaction temperature (80–120°C) and solvent choice (1,4-dioxane or DMF) significantly impact yields .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Basic: How can spectroscopic techniques confirm the compound’s structural identity and purity?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, piperazine protons as broad singlets) .
    • 19F NMR: Confirm the 2-fluorophenyl group (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₀ClFN₃O₂S: 496.09) .
  • HPLC-PDA: Assess purity (>98% by reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced: What in vitro models are suitable for evaluating its biological activity, particularly in CNS or oncology research?

Answer:

  • CNS Targets:
    • Receptor Binding Assays: Screen for affinity at dopamine (D2/D3) or serotonin (5-HT1A/2A) receptors using radioligands (e.g., [³H]spiperone) in HEK-293 cells expressing cloned receptors .
    • Functional Assays: Measure cAMP modulation in CHO cells transfected with GPCRs to assess agonism/antagonism .
  • Oncology Models:
    • Kinase Inhibition: Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
      Data Interpretation: Compare IC₅₀ or Ki values against reference inhibitors (e.g., imatinib for kinases) .

Advanced: How can researchers resolve discrepancies in receptor binding data between computational predictions and experimental results?

Answer:

  • Hypothesis 1: Conformational flexibility of the piperazine ring may affect binding. Use X-ray crystallography (as in ) or molecular dynamics simulations to compare ligand-receptor conformations.
  • Hypothesis 2: Solubility limitations in assay buffers. Measure logP (e.g., 3.5–4.0 via shake-flask method) and adjust DMSO concentrations (<1% v/v) to avoid false negatives .
  • Validation: Repeat assays with orthogonal methods (e.g., SPR for binding kinetics vs. radioligand saturation) .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :

Physicochemical Properties:

  • Determine logKow (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9 buffers at 25°C) .

Biotic Degradation:

  • Use OECD 301D respirometry tests with activated sludge to assess biodegradability .

Ecotoxicology:

  • Conduct acute toxicity assays on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .
    Data Integration: Model environmental persistence using EPI Suite or TEST software .

Advanced: How should researchers design dose-response studies to minimize off-target effects in vivo?

Answer:

  • Pharmacokinetics (PK):
    • Calculate bioavailability (%F) via IV and oral dosing in rodents. Optimize using micronization or co-solvents (e.g., PEG 400) .
  • Toxicokinetics:
    • Monitor metabolite profiles (LC-MS/MS) to identify hepatotoxic intermediates (e.g., quinoline epoxides) .
  • Dosing Regimen:
    • Use staggered dosing (e.g., 1–100 mg/kg) with staggered sampling times (0–24h) to capture AUC and Cmax .

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